1-[4-(Cyclopentyloxy)phenyl]propan-1-amine
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Overview
Description
1-[4-(Cyclopentyloxy)phenyl]propan-1-amine is an organic compound with the molecular formula C14H21NO It is characterized by the presence of a cyclopentyloxy group attached to a phenyl ring, which is further connected to a propan-1-amine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[4-(Cyclopentyloxy)phenyl]propan-1-amine typically involves the following steps:
Formation of the Cyclopentyloxy Group: The initial step involves the preparation of the cyclopentyloxy group, which can be achieved through the reaction of cyclopentanol with an appropriate halogenating agent, such as thionyl chloride, to form cyclopentyl chloride.
Attachment to the Phenyl Ring: The cyclopentyl chloride is then reacted with a phenol derivative in the presence of a base, such as potassium carbonate, to form the cyclopentyloxyphenyl compound.
Formation of the Propan-1-amine Moiety:
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors, automated systems for precise control of reaction conditions, and efficient purification techniques to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
1-[4-(Cyclopentyloxy)phenyl]propan-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to convert the compound into its corresponding alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amine group can be replaced with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base such as sodium hydride.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or secondary amines.
Substitution: Formation of alkylated derivatives.
Scientific Research Applications
1-[4-(Cyclopentyloxy)phenyl]propan-1-amine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with various biomolecules.
Medicine: Explored for its potential therapeutic properties, including its role as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-[4-(Cyclopentyloxy)phenyl]propan-1-amine involves its interaction with molecular targets such as enzymes or receptors. The compound’s unique structure allows it to bind to specific sites on these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
1-[4-(Cyclohexyloxy)phenyl]propan-1-amine: Similar structure but with a cyclohexyloxy group instead of a cyclopentyloxy group.
1-[4-(Methoxy)phenyl]propan-1-amine: Contains a methoxy group instead of a cyclopentyloxy group.
1-[4-(Ethoxy)phenyl]propan-1-amine: Contains an ethoxy group instead of a cyclopentyloxy group.
Uniqueness
1-[4-(Cyclopentyloxy)phenyl]propan-1-amine is unique due to the presence of the cyclopentyloxy group, which imparts distinct steric and electronic properties to the molecule. This uniqueness can influence its reactivity, binding affinity, and overall biological activity, making it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
1-(4-cyclopentyloxyphenyl)propan-1-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21NO/c1-2-14(15)11-7-9-13(10-8-11)16-12-5-3-4-6-12/h7-10,12,14H,2-6,15H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SOTHMQDFMAKNCH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC=C(C=C1)OC2CCCC2)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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